Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride
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Overview
Description
Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include purine derivatives and various reagents to introduce the piperazinyl and propyl groups. Common reaction conditions may involve:
Temperature: Controlled heating or cooling to facilitate specific reaction steps.
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing quality control measures.
Chemical Reactions Analysis
Types of Reactions
Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved might include:
Binding to receptors: Modulating their activity.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with DNA/RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Purine Derivatives: Such as caffeine and theobromine.
Piperazine Derivatives: Such as fluphenazine and trifluoperazine.
Uniqueness
Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of purine and piperazine moieties may result in unique pharmacological activities compared to other compounds.
Properties
CAS No. |
137881-76-6 |
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Molecular Formula |
C23H30ClN7O3 |
Molecular Weight |
488.0 g/mol |
IUPAC Name |
1,3-dimethyl-9-[3-(4-phenylpiperazin-1-yl)propyl]-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione;hydrochloride |
InChI |
InChI=1S/C23H29N7O3.ClH/c1-25-20-19(21(32)26(2)23(25)33)30-12-9-18(31)29(22(30)24-20)11-6-10-27-13-15-28(16-14-27)17-7-4-3-5-8-17;/h3-5,7-8H,6,9-16H2,1-2H3;1H |
InChI Key |
PXQSZODCSDXJQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCC(=O)N(C3=N2)CCCN4CCN(CC4)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
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